Penicillin X sodium

Antimicrobial susceptibility MIC determination β-lactam antibiotic

Penicillin X sodium is the pharmacopoeia-mandated Benzylpenicillin EP Impurity C reference standard. Its para-hydroxyl substitution ensures distinct chromatographic retention and accelerated acid lability (t½ ~11 min at pH 2), enabling robust stability-indicating HPLC method development. With a 3–5× superior in vivo efficacy and longer therapeutic blood levels (4–4.5 h vs 2–2.5 h for Penicillin G) confirmed in preclinical models, this ISO 17034–certified analytical standard is essential for ANDA, DMF, and QC impurity profiling. Trust only the exact impurity—structural analogs cannot substitute.

Molecular Formula C16H17N2NaO5S
Molecular Weight 372.4 g/mol
Cat. No. B12071084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicillin X sodium
Molecular FormulaC16H17N2NaO5S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)[O-])C(=O)O)C.[Na+]
InChIInChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8;/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23);/q;+1/p-1
InChIKeyVLUNNMCSPBQUDX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penicillin X Sodium (p-Hydroxybenzylpenicillin Sodium) – Core Properties and Reference Standard Profile for Antibiotic Research and Quality Control


Penicillin X sodium (Penicillin III sodium, p-hydroxybenzylpenicillin sodium; CAS 5985-13-7) is a naturally occurring β-lactam antibiotic produced by Penicillium notatum and P. chrysogenum strains . It is distinguished from the more common Penicillin G by the presence of a para-hydroxyl group on its benzyl side chain [1]. This compound is primarily employed as an analytical reference standard in pharmaceutical quality control, where it is certified under ISO 17034 guidelines for impurity profiling, method validation, and stability studies [2].

Why Penicillin G or Ampicillin Cannot Be Substituted for Penicillin X Sodium in Analytical and Research Applications


While all penicillins share a common β-lactam-thiazolidine core, substitution between Penicillin X and its structural analogs is not scientifically valid. Penicillin X exhibits a distinct in vitro antimicrobial potency profile, with a 30–40% higher activity against specific streptococci and a 3- to 5-fold greater in vivo efficacy in murine infection models compared to Penicillin G [1]. Its pharmacokinetic behavior also diverges, with a significantly longer duration of therapeutic blood levels (4–4.5 hours) than Penicillin G (2–2.5 hours) [2]. Most critically, for analytical laboratories, Penicillin X is a specified impurity in pharmacopoeial monographs for Benzylpenicillin; therefore, procurement of the precise reference standard is mandatory for regulatory-compliant impurity profiling and method validation [3].

Quantitative Comparative Evidence for Penicillin X Sodium: Head-to-Head Data vs. Penicillin G, K, and Ampicillin


In Vitro Antibacterial Potency: Penicillin X Demonstrates Superior Activity Against N. gonorrhoeae and B. anthracis Relative to Penicillin G

In a head-to-head comparison of six penicillins against 117 strains of Neisseria gonorrhoeae, Penicillin X demonstrated superior activity to Penicillin G, ampicillin, and amoxicillin. The rank order of potency was BL-P1654 > Penicillin X > Penicillin G > ampicillin > amoxicillin = carbenicillin [1]. Additionally, against Bacillus anthracis in vitro, Penicillin X exhibited a relative activity index of 160, significantly exceeding that of Penicillin G (100) and Penicillin K (29) [2].

Antimicrobial susceptibility MIC determination β-lactam antibiotic

In Vivo Therapeutic Efficacy: Penicillin X Provides 3- to 5-Fold Superior Protection in Murine Infection Models

In a 1946 comparative study, Penicillin X was found to be 3 to 5 times more efficacious than Penicillin G in protecting mice against 10,000 lethal doses of pneumococcus type I [1]. Furthermore, in a murine anthrax model, the relative protective effectiveness of Penicillin X was 107, compared to Penicillin G at 100 and Penicillin K at 40 [2].

In vivo efficacy Animal model Infection prophylaxis

Pharmacokinetic Differentiation: Penicillin X Maintains Detectable Blood Levels for 4–4.5 Hours, Double the Duration of Penicillin G

A direct comparative study in human subjects demonstrated that following intramuscular injection of 25,000 units of pure crystalline penicillins, the duration of blood levels ≥0.03 U/mL was 4–4.5 hours for Penicillin X, compared to only 2–2.5 hours for Penicillin G and 0.5–0.75 hours for Penicillin K [1].

Pharmacokinetics Drug metabolism Half-life

Chemical Stability: Penicillin X Exhibits Intermediate Acid Stability with a Half-Life of 11 Minutes at pH 2

In a comparative study of the stability of crystalline penicillins in aqueous solution at pH 2 and 24°C, the half-life (time to inactivate 50% of 100 Oxford units/mL) was 18.5 minutes for Penicillin G, 11 minutes for Penicillin X, 11 minutes for Penicillin F, and 7 minutes for Penicillin K [1].

Chemical stability Forced degradation pH stability

Analytical Reference Standard: Penicillin X Sodium Is Certified as Benzylpenicillin EP Impurity C

Penicillin X sodium is officially designated as Benzylpenicillin EP Impurity C in the European Pharmacopoeia [1]. It is manufactured and certified under ISO 17034 guidelines for use as an analytical reference standard. The material is supplied with a comprehensive Certificate of Analysis including HPLC purity (>95%), structural confirmation by NMR and MS, and stability data to support regulatory submissions such as ANDA and DMF filings [2].

Pharmaceutical impurity Reference standard Method validation

Validated Application Scenarios for Penicillin X Sodium Based on Quantitative Comparative Evidence


Pharmaceutical Impurity Profiling and ANDA/DMF Submission Support

Penicillin X sodium is utilized as a certified reference standard (Benzylpenicillin EP Impurity C) for the identification, quantification, and control of related substances in benzylpenicillin active pharmaceutical ingredients (APIs) and finished dosage forms. Its use is mandated by pharmacopoeial monographs and is essential for generating regulatory-compliant data in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1].

Comparative Antimicrobial Susceptibility Testing Against Neisseria gonorrhoeae and Bacillus anthracis

In microbiology research laboratories, Penicillin X sodium serves as a comparator compound in studies evaluating the activity of novel β-lactam antibiotics against N. gonorrhoeae and B. anthracis. Its established rank order of potency (Penicillin X > Penicillin G > ampicillin) provides a valuable benchmark for assessing the relative efficacy of new chemical entities [2][3].

In Vivo Murine Infection Models for Evaluating Therapeutic Efficacy and Pharmacokinetics

Penicillin X sodium is employed in preclinical pharmacology studies using mouse protection models (e.g., pneumococcal or anthrax challenge) to investigate the relationship between chemical structure (para-hydroxylation) and therapeutic index. Its 3- to 5-fold superior in vivo efficacy and extended blood level duration (4–4.5 hours) relative to Penicillin G make it a useful tool compound for probing pharmacokinetic/pharmacodynamic (PK/PD) relationships [4][5].

Forced Degradation Studies and Stability-Indicating Method Development

Penicillin X sodium is used as a target analyte in forced degradation (stress testing) experiments to develop stability-indicating HPLC methods. Its known acid lability (half-life of 11 minutes at pH 2) and distinct chromatographic retention relative to Penicillin G facilitate the validation of methods capable of resolving the parent drug from its degradation products and process impurities [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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